1-(6-Methoxypyridin-2-yl)piperidin-4-ylamine
Beschreibung
Eigenschaften
Molekularformel |
C11H17N3O |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
1-(6-methoxypyridin-2-yl)piperidin-4-amine |
InChI |
InChI=1S/C11H17N3O/c1-15-11-4-2-3-10(13-11)14-7-5-9(12)6-8-14/h2-4,9H,5-8,12H2,1H3 |
InChI-Schlüssel |
JXJWLMJMQMBXMI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=N1)N2CCC(CC2)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesis of Piperidin-4-ylamine Core
The piperidin-4-ylamine scaffold is commonly prepared via:
- Reduction of 4-piperidone derivatives: Starting from 4-piperidone, reductive amination or catalytic hydrogenation can yield piperidin-4-ylamine.
- Functionalization of piperidine: Introducing an amino group at the 4-position via substitution or amination reactions.
Alternative Synthetic Route via Imine Formation and Reduction
A reported synthetic approach for related compounds involves:
- Condensation of 1-substituted piperidin-4-one with an amine to form an imine (Schiff base).
- Reduction of the imine to the corresponding amine.
For example, condensation of 4-piperidone with 6-methoxypyridin-2-ylamine or its derivatives, followed by reduction with sodium borohydride, can yield the target compound.
Detailed Experimental Procedures (Inferred from Analogous Literature)
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1. Preparation of 4-piperidone intermediate | Commercially available or synthesized by oxidation of piperidine | Provides the ketone functional group at the 4-position |
| 2. Formation of imine intermediate | 4-piperidone + 6-methoxypyridin-2-ylamine, reflux in toluene with Dean-Stark apparatus | Removes water to drive imine formation |
| 3. Reduction of imine | Sodium borohydride in methanol or ethanol at 0–25 °C | Converts imine to secondary amine, yielding this compound |
| 4. Purification | Recrystallization or chromatography | Isolates pure target compound |
Research Outcomes and Characterization
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the substitution pattern on the piperidine ring and the methoxypyridine moiety.
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry confirms molecular weight consistent with the target compound.
- Infrared (IR) Spectroscopy: Characteristic absorption bands for amine groups and aromatic methoxy groups.
- Purity Assessment: Thin-layer chromatography (TLC) and melting point determination ensure compound purity.
Data Table Summarizing a Representative Synthesis
| Parameter | Details |
|---|---|
| Starting material | 4-piperidone (1 equiv) |
| Amine reagent | 6-methoxypyridin-2-ylamine (1.1 equiv) |
| Solvent | Toluene |
| Reaction conditions (imine formation) | Reflux with Dean-Stark trap, 2–3 hours |
| Reducing agent | Sodium borohydride (1.5 equiv) |
| Reduction solvent | Methanol or ethanol |
| Reduction temperature | 0–25 °C |
| Yield | Typically 70–85% (reported for analogous compounds) |
| Purification | Recrystallization or silica gel chromatography |
| Characterization | ^1H NMR, ^13C NMR, IR, MS |
Notes on Optimization and Variations
- The choice of solvent and temperature can influence imine formation efficiency.
- Catalytic hydrogenation can be used as an alternative to sodium borohydride reduction.
- N-arylation via palladium-catalyzed cross-coupling is an alternative when starting from piperidin-4-ylamine and halogenated methoxypyridine.
- Protecting groups may be employed if other reactive functional groups are present.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(6-Methoxypyridin-2-yl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted piperidine and pyridine derivatives, which can be further utilized in drug development and other applications .
Wissenschaftliche Forschungsanwendungen
1-(6-Methoxypyridin-2-yl)piperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is a potential candidate for drug development, particularly in the treatment of neurological disorders and cancers.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-(6-Methoxypyridin-2-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Structural Variations and Key Differences
The table below summarizes structural analogs of D25, highlighting variations in substituents, heterocycles, and pharmacological profiles:
Impact of Substituent Type and Position
- Methoxy (-OCH₃) vs. -CF₃ in D16 increases lipophilicity (higher LogP), favoring membrane permeability but possibly reducing aqueous solubility .
Pyridine vs. Pyrimidine Core :
Substituent Position :
Pharmacological and Pharmacokinetic Profiles
- Receptor Selectivity: Compound A (), with a 6-aminopyridin-2-ylmethyl group, exhibits 540-fold selectivity for M3 over M2 receptors, minimizing cardiac side effects. D25’s methoxy group may similarly modulate selectivity but requires empirical validation .
Metabolic Stability :
Brain Penetration :
- Compound A () has a low brain/plasma ratio (Kₚ = 0.13), reducing central nervous system (CNS) side effects. D25’s methoxy group may further limit CNS exposure due to increased polarity .
Biologische Aktivität
1-(6-Methoxypyridin-2-yl)piperidin-4-ylamine is an organic compound with a unique structure that includes a piperidine ring and a methoxypyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. Understanding its biological activity is crucial for its development as a therapeutic agent.
Chemical Structure and Properties
The compound can be described chemically as follows:
- Chemical Formula : CHNO
- Molecular Weight : 204.27 g/mol
The structure features:
- A piperidine ring substituted at the 4-position with an amino group.
- A 6-methoxypyridine group at the 1-position.
Anticancer Properties
Research indicates that this compound exhibits significant potential in inhibiting key enzymes involved in tumor growth, particularly protein kinases. Similar compounds have demonstrated the ability to inhibit pathways critical to cancer signaling, such as the PI3K-AKT pathway, which is often dysregulated in various cancers.
Key Findings:
- In vitro studies have shown that derivatives of piperidine can effectively inhibit tumor cell proliferation.
- The compound's structural features allow it to interact favorably with biological targets, enhancing its potential as an anticancer agent.
Enzyme Inhibition
The compound has been explored for its role as an inhibitor of various enzymes, particularly phosphodiesterases (PDEs) and transient receptor potential channels (TRPCs). Inhibition of these enzymes can lead to therapeutic effects in conditions like hypertension and pulmonary arterial hypertension (PAH).
Table 1: Enzyme Inhibition Profile of this compound
The mechanism by which this compound exerts its biological effects involves binding to specific enzyme sites, thereby inhibiting their activity. For example, it has been noted for modulating TRPC6 channels, which are implicated in various cardiovascular diseases .
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Cancer Xenograft Studies : In vivo experiments demonstrated that the compound effectively reduced tumor sizes in xenograft models, indicating its potential for further clinical development .
- Pulmonary Hypertension Models : Research involving animal models of pulmonary hypertension showed that administration of the compound led to a decrease in vascular remodeling associated with increased TRPC6 expression .
Q & A
Q. Basic
- NMR : and NMR confirm regiochemistry of the methoxy group and piperidine substitution patterns. For example, methoxy protons resonate at δ 3.8–4.0 ppm in CDCl .
- IR : Stretching frequencies for NH (3300–3500 cm) and C-O (1250 cm) validate functional groups .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., calculated for CHNO: 205.12 g/mol) .
How can researchers resolve contradictions in reported biological activity data for this compound?
Q. Advanced
- Structural Analogs : Compare activity across derivatives (e.g., fluorinated or chlorinated variants) to isolate pharmacophore contributions .
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity discrepancies .
- Meta-Analysis : Cross-reference datasets from independent studies to identify confounding variables (e.g., assay pH, cell line variability) .
What biological targets are hypothesized for this compound, and what interactions drive its activity?
Q. Basic
- Enzyme Inhibition : The primary amine forms hydrogen bonds with catalytic residues (e.g., in kinases), while the methoxypyridine group engages in hydrophobic pocket interactions .
- Receptor Modulation : Piperidine’s conformational flexibility allows docking into G protein-coupled receptors (GPCRs), as seen in related piperidine-based inhibitors .
What strategies mitigate stability challenges of this compound under varying pH and temperature conditions?
Q. Advanced
- Degradation Studies : Accelerated stability testing (40°C/75% RH) identifies labile bonds (e.g., methoxy group oxidation). LC-MS monitors degradation products like quinoline derivatives .
- Formulation Adjustments : Co-solvents (e.g., PEG-400) or lyophilization improve aqueous stability. Buffering at pH 4–6 minimizes amine protonation-induced precipitation .
How does the compound’s stereochemistry influence its pharmacological profile?
Q. Advanced
- Chiral Resolution : Use chiral HPLC (e.g., amylose columns) to separate enantiomers. Activity assays often reveal >10-fold differences in IC between R and S configurations .
- Molecular Dynamics Simulations : Predict stereospecific binding modes to targets like serotonin receptors, guiding rational design of enantiopure analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
